molecular formula C19H17N3O3S B2961368 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide CAS No. 1428375-19-2

2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

Cat. No. B2961368
CAS RN: 1428375-19-2
M. Wt: 367.42
InChI Key: ZVCMQAYGLRUATG-UHFFFAOYSA-N
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Description

The compound “2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The isoxazole ring is substituted with methyl groups at the 3 and 5 positions . The molecule also contains a benzothiadiazine ring, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via reactions such as Suzuki–Miyaura cross-coupling . This involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be complex due to the presence of multiple ring structures. The isoxazole and benzothiadiazine rings would likely contribute to the rigidity of the molecule .

Scientific Research Applications

Anticancer Activities

Research has revealed that derivatives of benzothiadiazine, similar to the compound , show promising anticancer activities. A study by Kamal et al. (2011) found that certain benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones exhibited moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers (Kamal, A. et al., 2011).

Synthesis and Biological Properties

In another study, Naresh et al. (2014) discovered a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines during the synthesis of benzimidazoles and benzothiazoles. This finding suggests potential applications in creating new compounds with unique biological properties (Naresh, G. et al., 2014).

Antioxidant Properties

Additionally, Kuş et al. (2004) synthesized benzimidazole derivatives, including compounds structurally related to the compound , and found that they exhibited significant in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation, indicating potential antioxidant properties (Kuş, C. et al., 2004).

Antibacterial Activity

Research by Nayak et al. (2020) on a series of thiadiazine derivatives demonstrated good antibacterial activity against various bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa (Nayak, S. G. & Poojary, B., 2020).

Antimicrobial Evaluation

Ayyash (2020) synthesized [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazepine derivatives and tested them for antimicrobial activities, showing their potential as new bioactive compounds (Ayyash, A., 2020).

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. Given the broad biological activity of isoxazole-containing compounds, this compound could have potential applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is complex and involves several steps . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . It may also have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-17(14(2)25-21-13)12-22-20-19(15-8-4-3-5-9-15)16-10-6-7-11-18(16)26(22,23)24/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCMQAYGLRUATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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